

N-Methyl-L-prolinol: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-Methyl-L-prolinol*

Cat. No.: B1298673

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-L-prolinol, a chiral amino alcohol derived from the natural amino acid L-proline, is a versatile and valuable building block in modern organic synthesis.^[1] Its unique structural features, particularly its stereogenic center and functional groups, make it an effective chiral auxiliary and organocatalyst.^{[1][2]} This technical guide provides a comprehensive overview of the solubility and stability of **N-Methyl-L-prolinol**, presenting available data, outlining experimental protocols for its characterization, and detailing its primary application in asymmetric synthesis. This document is intended to be a practical resource for researchers, scientists, and drug development professionals employing **N-Methyl-L-prolinol** in their work.

Core Properties of N-Methyl-L-prolinol

Property	Value	Source
Molecular Formula	C ₆ H ₁₃ NO	[1][3]
Molecular Weight	115.17 g/mol	[1]
CAS Number	34381-71-0	[1]
Appearance	Colorless to pale yellow liquid	[2]
Boiling Point	67-69 °C at 12 mmHg	[1][4]
Density	0.968 g/mL at 25 °C	[1][4]
Refractive Index	n ₂₀ /D 1.469	[1][4]

Section 1: Solubility Profile

N-Methyl-L-prolinol exhibits good solubility in water and is expected to be soluble in various polar organic solvents due to its hydroxyl and amino functionalities.[2] However, comprehensive quantitative solubility data in a range of solvents and temperatures is not readily available in the public domain. The following table summarizes the known qualitative solubility information.

Solvent	Solubility	Notes
Water	Soluble	[2]
Methanol	Expected to be soluble	Polar protic solvent
Ethanol	Expected to be soluble	Polar protic solvent
Dimethyl Sulfoxide (DMSO)	Expected to be soluble	Polar aprotic solvent
Dichloromethane (DCM)	Expected to be soluble	Moderately polar solvent
Ethyl Acetate	Expected to be soluble	Moderately polar solvent

Experimental Protocol for Solubility Determination (Shake-Flask Method)

For researchers requiring precise solubility data, the shake-flask method is a reliable and widely accepted technique.

Objective: To determine the equilibrium solubility of **N-Methyl-L-prolinol** in a specific solvent at a defined temperature.

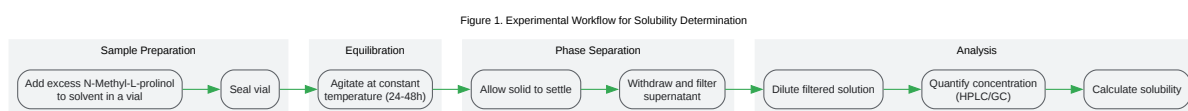
Materials:

- **N-Methyl-L-prolinol**
- Solvent of interest (e.g., water, methanol, ethanol, DMSO, phosphate-buffered saline)
- Glass vials with screw caps
- Orbital shaker or magnetic stirrer with temperature control
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, ELSD, or MS) or Gas Chromatography (GC) system.
- Volumetric flasks and pipettes

Methodology:

- Add an excess amount of **N-Methyl-L-prolinol** to a glass vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.
- Seal the vials tightly to prevent solvent evaporation.
- Place the vials in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C, 37 °C).
- Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.
- After equilibration, stop the agitation and allow the undissolved solid to settle.

- Carefully withdraw a clear aliquot of the supernatant using a syringe and filter it through a suitable syringe filter (e.g., 0.22 μm) into a clean vial.
- Dilute the filtered solution accurately with the solvent to a concentration within the linear range of the analytical method.
- Quantify the concentration of **N-Methyl-L-prolinol** in the diluted solution using a validated HPLC or GC method.
- Calculate the original concentration in the supernatant to determine the solubility, typically expressed in mg/mL or g/100mL.



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Figure 1. Experimental Workflow for Solubility Determination

Section 2: Stability Profile

The stability of **N-Methyl-L-prolinol** is a critical factor for its storage, handling, and application in synthesis. Available information suggests that it should be stored at controlled room temperature (below 25 °C) or refrigerated (2-8 °C) to prevent degradation.[2]

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a compound. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.

Objective: To identify the degradation pathways and potential degradation products of **N-Methyl-L-prolinol** under various stress conditions.

Materials:

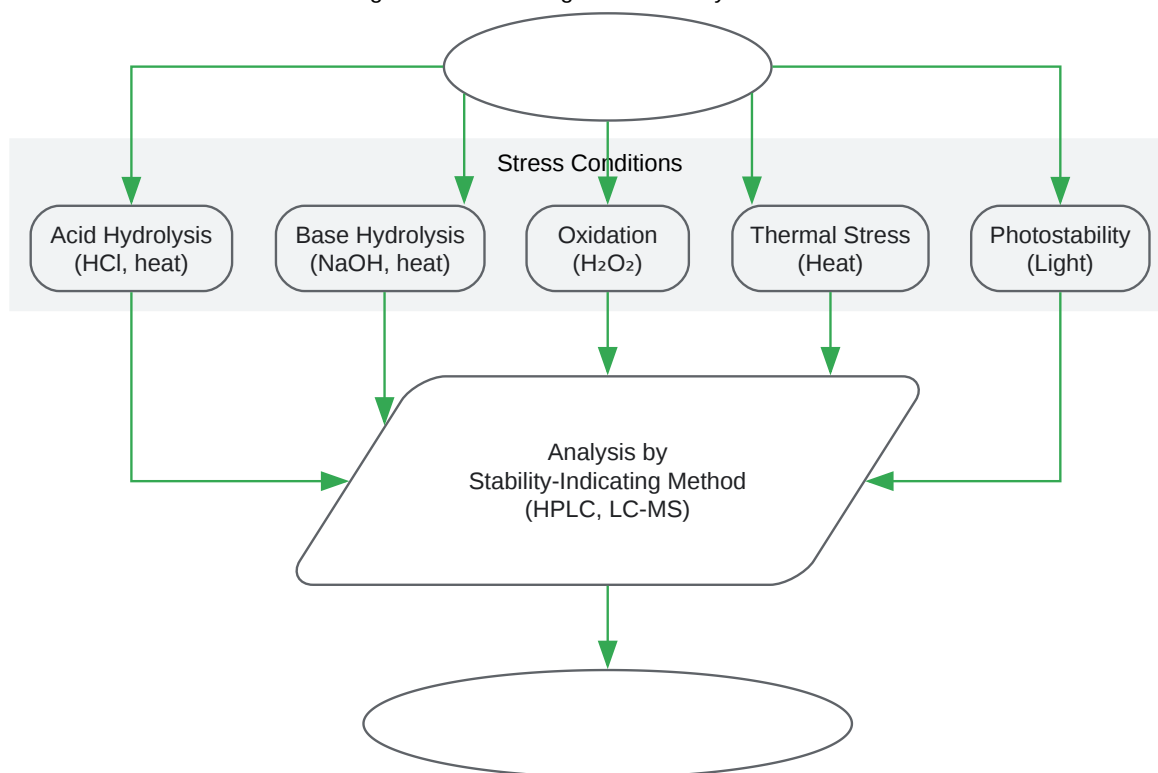
- **N-Methyl-L-prolinol**
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H₂O₂)
- HPLC-grade water and other solvents
- Temperature-controlled oven
- Photostability chamber
- HPLC or LC-MS system for analysis

Methodology: A general protocol for forced degradation studies, which should be adapted based on the specific properties of **N-Methyl-L-prolinol**, is as follows:

- Preparation of Stock Solution: Prepare a stock solution of **N-Methyl-L-prolinol** in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).
- Stress Conditions:
 - Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M or 1 M HCl. Incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., up to 48 hours). Periodically withdraw samples, neutralize with NaOH, and analyze.
 - Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M or 1 M NaOH. Incubate at a controlled temperature (e.g., 60 °C) for a defined period. Periodically withdraw samples, neutralize with HCl, and analyze.
 - Oxidation: Mix the stock solution with an equal volume of a suitable oxidizing agent (e.g., 3% H₂O₂). Store at room temperature, protected from light, for a defined period. Periodically withdraw samples and analyze.

- Thermal Degradation: Store the solid compound or a solution in a temperature-controlled oven at an elevated temperature (e.g., 80 °C) for a defined period.
- Photostability: Expose the solid compound or a solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be kept in the dark under the same conditions.
- Sample Analysis: Analyze the stressed samples at various time points using a stability-indicating analytical method, typically HPLC or LC-MS, to separate and identify any degradation products.

Figure 2. Forced Degradation Study Workflow



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Figure 2. Forced Degradation Study Workflow

Section 3: Application in Asymmetric Synthesis

A primary application of **N-Methyl-L-prolinol** is as a chiral auxiliary and organocatalyst in asymmetric synthesis, facilitating the formation of stereochemically defined products.^{[1][2]} It is particularly effective in reactions such as the conjugate addition of ketones and aldehydes to nitroolefins.^[1]

Experimental Workflow for Asymmetric Michael Addition

The following provides a generalized experimental workflow for an asymmetric Michael addition reaction using an **N-Methyl-L-prolinol**-derived organocatalyst.

Objective: To synthesize a chiral product via an asymmetric Michael addition reaction with high enantioselectivity.

Materials:

- Aldehyde or ketone (pronucleophile)
- Nitroolefin (Michael acceptor)
- **N-Methyl-L-prolinol**-derived organocatalyst (e.g., a silyl ether derivative)
- Organic solvent (e.g., toluene, chloroform)
- Acidic or basic work-up reagents
- Purification materials (e.g., silica gel for column chromatography)
- Analytical instruments for characterization (NMR, HPLC with a chiral column)

Methodology:

- **Catalyst Formation (if necessary):** In some cases, **N-Methyl-L-prolinol** is used to form a more complex catalyst in situ or in a separate step, for example, by reacting it with a silylating agent.
- **Reaction Setup:** In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the aldehyde or ketone and the nitroolefin in the chosen solvent.

- **Catalyst Addition:** Add a catalytic amount of the **N-Methyl-L-prolinol**-derived organocatalyst to the reaction mixture.
- **Reaction Monitoring:** Stir the reaction mixture at the appropriate temperature (which can range from sub-zero to room temperature) and monitor the progress of the reaction by a suitable technique (e.g., TLC or LC-MS).
- **Work-up:** Once the reaction is complete, quench the reaction by adding an appropriate aqueous solution (e.g., saturated ammonium chloride). Extract the product into an organic solvent.
- **Purification:** Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography on silica gel.
- **Analysis:** Characterize the purified product by spectroscopic methods (e.g., ^1H NMR, ^{13}C NMR, IR) and determine the enantiomeric excess (ee) by chiral HPLC analysis.

Figure 3. Asymmetric Michael Addition Workflow

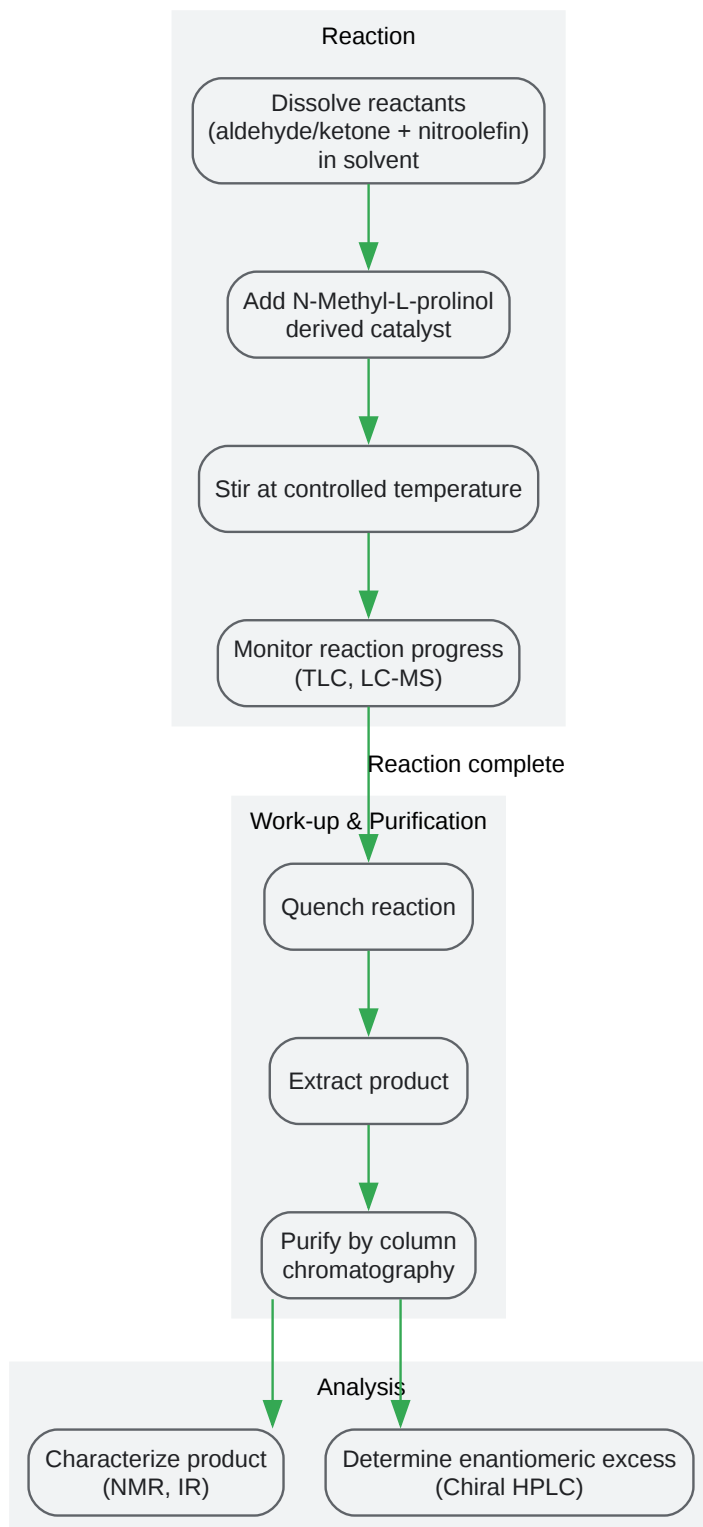
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Figure 3. Asymmetric Michael Addition Workflow

Conclusion

N-Methyl-L-prolinol is a valuable chiral building block with established utility in asymmetric synthesis. While its qualitative solubility in water is known, this guide highlights the need for more comprehensive quantitative solubility and stability data to support its broader application in research and development. The provided experimental protocols offer a framework for generating this critical information. The detailed workflow for its use in asymmetric Michael additions illustrates its practical application and the steps required to achieve stereocontrolled synthesis. Further research into the specific degradation pathways and quantitative solubility in a wider range of pharmaceutically relevant solvents would be highly beneficial to the scientific community.

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